

Application Notes and Protocols: Gadoquatrane for Enhanced Magnetic Resonance Imaging

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Compound of Interest

Compound Name: *Gadoquatrane*

Cat. No.: *B12659558*

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Introduction

Gadoquatrane (BAY 1747846) is a novel tetrameric, macrocyclic, gadolinium-based contrast agent (GBCA) designed for enhanced magnetic resonance imaging (MRI).[1][2][3][4] Its unique molecular structure results in high r1-relaxivity and exceptional stability, allowing for a significant reduction in the required gadolinium dose compared to conventional GBCAs.[5] This document provides detailed application notes and protocols for the use of **Gadoquatrane** in both high-field and low-field MRI systems, summarizing key performance data and experimental methodologies.

The trend in clinical MRI is moving towards higher magnetic field strengths (3T and above) to achieve higher signal-to-noise ratio (SNR) and improved spatial resolution. However, the relaxivity of some GBCAs, and thus their effectiveness, can be field-dependent. Conversely, there is a renewed interest in low-field MRI systems (below 1T) due to their lower cost and potential for point-of-care applications. Understanding the performance of a contrast agent across different field strengths is therefore crucial. **Gadoquatrane** has been shown to maintain high r1-relaxivity across a clinically relevant range of magnetic field strengths.

Data Presentation

Physicochemical Properties of Gadoquatrane

Property	Value	Reference
Molecular Structure	Tetrameric, macrocyclic Gd complex	
Inner Sphere Water Molecules (q)	1 per Gd	
Solubility (in 10 mM Tris-HCl, pH 7.4)	1.43 mol Gd/L	
Hydrophilicity (logP in 1-butanol/water)	-4.32	
Protein Binding	Negligible	

Relaxivity of Gadoquatrane in Human Plasma (37°C, pH 7.4)

Magnetic Field Strength (Tesla)	r1-relaxivity per Gd ($\text{mM}^{-1}\text{s}^{-1}$)	r1-relaxivity per molecule ($\text{mM}^{-1}\text{s}^{-1}$)	Reference
0.47 T	> 2-fold higher than established GBCAs	Not specified	
1.41 T	11.8	47.2	
1.5 T	Not directly specified, but preclinical studies performed	Not specified	
3.0 T	10.5	41.9	
up to 4.7 T	> 2-fold higher than gadobutrol	Not specified	

Comparative Performance in Preclinical Models

A preclinical study in a rat glioblastoma model at 1.5T demonstrated the superior performance of **Gadoquatrane** compared to other GBCAs.

Comparison	Dose	Outcome	Reference
Gadoquatrane vs. Gadobutrol	0.1 mmol Gd/kg body weight (same Gd dose)	Significantly improved contrast enhancement	
Gadoquatrane vs. Gadoterate meglumine	0.025 mmol Gd/kg vs. 0.1 mmol Gd/kg	Similar contrast enhancement with a 75% lower Gd dose for Gadoquatrane	

Experimental Protocols

Protocol 1: In Vitro Relaxivity Measurement

This protocol outlines the steps to determine the r_1 -relaxivity of **Gadoquatrane** at different magnetic field strengths.

Objective: To measure the longitudinal relaxivity (r_1) of **Gadoquatrane** in a solution (e.g., water or human plasma) at various magnetic field strengths.

Materials:

- **Gadoquatrane**
- Solvent (e.g., purified water, human plasma)
- MRI system with variable field strength capabilities or access to multiple scanners with different field strengths
- Inversion recovery pulse sequence
- Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) for precise Gd concentration determination.

Procedure:

- Sample Preparation: Prepare a series of **Gadoquatrane** solutions at different concentrations (e.g., 0.25, 0.5, and 0.75 mmol Gd/L) in the desired solvent.

- Concentration Verification: Accurately determine the gadolinium concentration in each sample using ICP-OES or ICP-MS.
- MRI Acquisition:
 - Place the samples in the MRI scanner.
 - Acquire T1 relaxation times for each sample using an inversion recovery pulse sequence at the desired magnetic field strength(s) (e.g., 0.5T, 1.5T, 3T).
- Data Analysis:
 - Calculate the relaxation rate (R1) for each sample, where $R1 = 1/T1$.
 - Plot the relaxation rates (R1) against the corresponding gadolinium concentrations.
 - The r1-relaxivity is the slope of the resulting linear regression line.

Protocol 2: In Vivo Imaging in a Rodent Tumor Model

This protocol describes a general workflow for evaluating the contrast enhancement of **Gadoquatrane** in a preclinical tumor model.

Objective: To assess the in vivo efficacy of **Gadoquatrane** for tumor contrast enhancement in a rat glioblastoma model at a specific magnetic field strength (e.g., 1.5T).

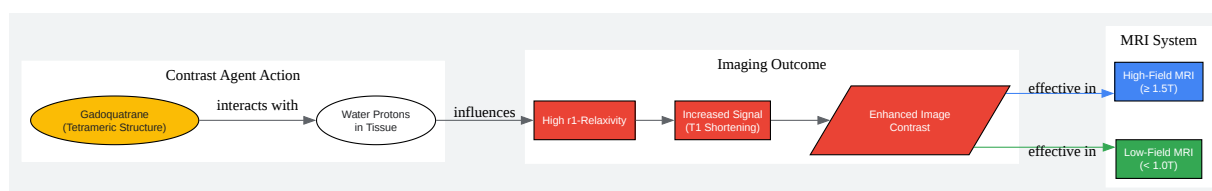
Materials:

- Animal model (e.g., rats with induced glioblastoma)
- **Gadoquatrane** solution for injection
- Comparator GBCA (e.g., gadobutrol, gadoterate meglumine)
- MRI scanner (e.g., 1.5T clinical scanner) with a suitable animal coil (e.g., rat head coil).
- Anesthesia equipment
- Catheter for intravenous injection

Procedure:

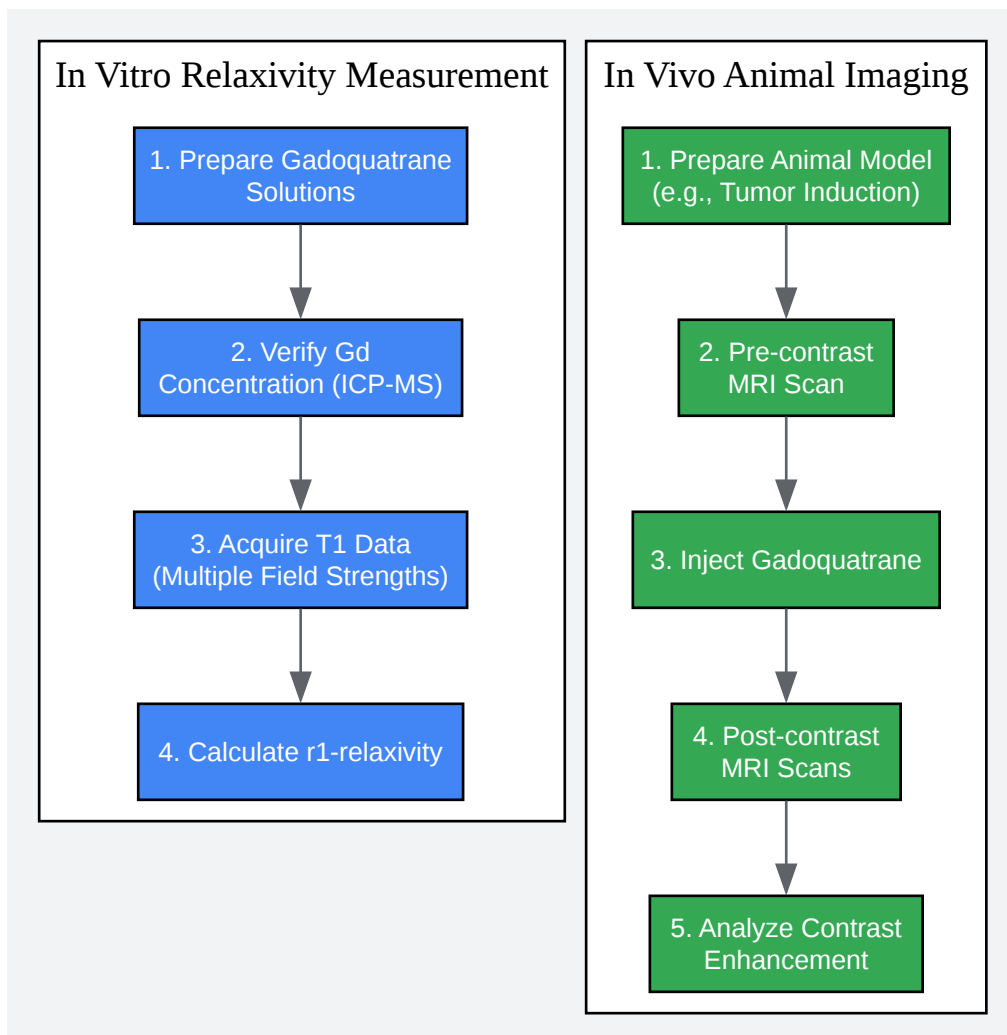
- **Animal Preparation:** Anesthetize the animal and place it in the MRI scanner. Secure the head in the coil.
- **Pre-contrast Imaging:** Acquire baseline T1-weighted MR images of the tumor region before contrast agent administration.
- **Contrast Administration:** Administer a single intravenous injection of **Gadoquatrane** at a specified dose (e.g., 0.025 or 0.1 mmol Gd/kg body weight). In comparative studies, other animals would receive the comparator agent.
- **Post-contrast Imaging:** Acquire a series of T1-weighted MR images at multiple time points after injection (e.g., immediately after, and at regular intervals) to assess the dynamics of contrast enhancement.
- **Image Analysis:**
 - Define regions of interest (ROIs) in the tumor and in healthy brain tissue.
 - Measure the signal intensity in these ROIs on both pre- and post-contrast images.
 - Calculate the contrast enhancement or contrast-to-noise ratio (CNR) to quantify the effect of the contrast agent.

Visualizations



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Caption: Mechanism of **Gadoquatrane** contrast enhancement in MRI.



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